
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C14H20N2O. This compound is characterized by the presence of a cyclopropane ring attached to a benzyl group, which is further substituted with a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-((dimethylamino)methyl)benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反応の分析
Types of Reactions
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Dimethylaminomethylphenol: Similar in structure but lacks the cyclopropane ring.
N,N-Dimethylbenzylamine: Similar in structure but lacks the cyclopropanecarboxamide group.
Uniqueness
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)10-13-6-4-3-5-12(13)9-15-14(17)11-7-8-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
InChIキー |
QTEOKTRWCAFIHV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1CNC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


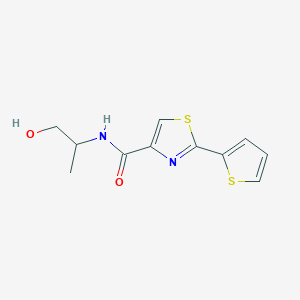

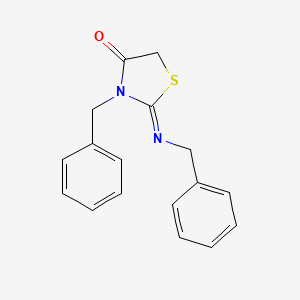
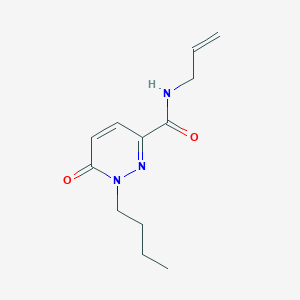
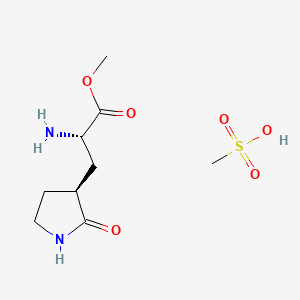
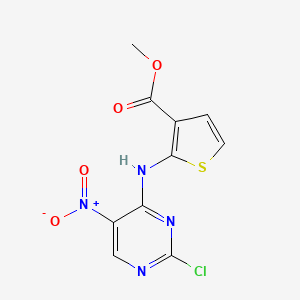
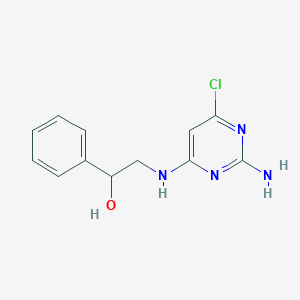
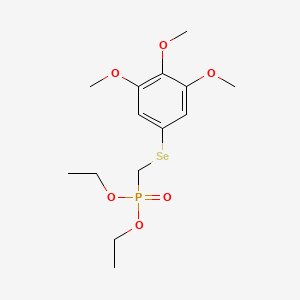
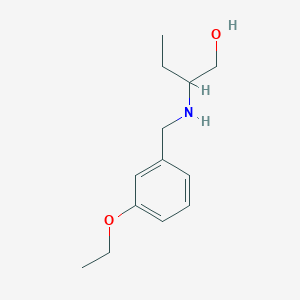

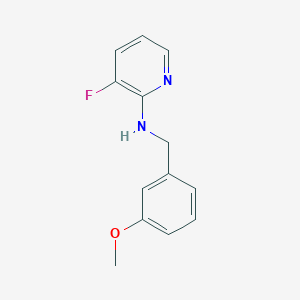

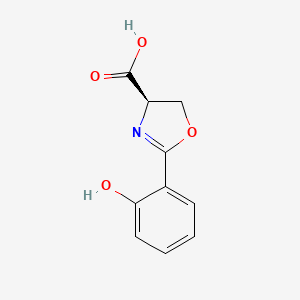
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
